REACTIVE GREEN 5
Description
Evolution and Significance within Reactive Dye Chemistry Research
The development of reactive dyes in the mid-20th century marked a significant advancement in the field of textile coloration scribd.comtextiletoday.com.bdlawyersnjurists.com. Before their advent, achieving bright shades with high wash fastness on cellulosic fibers was a considerable challenge scribd.comtextiletoday.com.bd. The discovery of reactive dyes, first commercially launched in 1956, provided a solution by enabling the formation of stable covalent bonds between the dye molecule and the fiber slideshare.nettextiletoday.com.bdlawyersnjurists.com. This fundamental principle distinguishes reactive dyes from other dye classes that rely on physical adsorption or mechanical entrapment slideshare.netscribd.com.
Reactive dye chemistry has continuously evolved since its inception, driven by the need for improved dyeing efficiency, better environmental performance, and enhanced technical properties cerradopub.com.brsdc.org.uk. Early research focused on identifying and developing reactive groups capable of forming strong bonds with fibers under practical dyeing conditions textiletoday.com.bdlawyersnjurists.com. The introduction of different reactive systems, such as those based on triazine and vinyl sulfone groups, expanded the range of applicable fibers and dyeing methods textiletoday.com.bdchemicalbook.com. Reactive Green 5, with its triazine-based reactive group, represents a class of reactive dyes that has been a subject of ongoing research due to its specific reactivity and application characteristics smolecule.comresearchgate.net. Research continues to explore novel reactive groups and dye structures to achieve higher fixation rates, reduce environmental impact, and meet the demands of modern textile processing cerradopub.com.brsdc.org.uk.
Unique Structural Features Facilitating Reactivity
The chemical structure of this compound includes a triazine ring, which is the key functional group responsible for its reactivity with fibers smolecule.com. This triazine ring typically carries labile substituents, such as chlorine atoms, which can undergo nucleophilic substitution reactions smolecule.comnih.gov. Under alkaline conditions, the hydroxyl groups present in cellulosic fibers act as nucleophiles, attacking the electrophilic centers on the triazine ring of the dye molecule smolecule.com. This reaction results in the formation of a stable covalent ether linkage between the dye and the cellulose (B213188) fiber, permanently fixing the color smolecule.comslideshare.net.
The presence of the triazine ring and its associated leaving groups provides this compound with specific reactivity characteristics. The rate and efficiency of the nucleophilic substitution reaction are influenced by factors such as pH, temperature, and the concentration of electrolytes in the dyeing bath smolecule.comslideshare.net. Research into the structural features of reactive dyes, including those like this compound, aims to understand how modifications to the chromophore, the bridging group connecting the chromophore to the reactive group, or the reactive group itself can impact dyeing properties, fixation rates, and fastness properties cerradopub.com.brslideshare.net. For instance, studies have investigated the effect of the number and position of sulfonate groups on the dye's solubility and dyeing performance researchgate.net.
Historical Perspectives on Reactive Dye Research and this compound Integration
The history of reactive dye research is rooted in the broader history of synthetic dyes, which began in the mid-19th century scribd.comtextiletoday.com.bd. Early synthetic dyes often lacked sufficient fastness properties, particularly on cotton scribd.comtextiletoday.com.bd. The quest for dyes that could form stronger bonds with cellulosic fibers led to the eventual discovery of reactive dyes in the 1950s textiletoday.com.bdlawyersnjurists.com. The initial breakthrough is often attributed to the work of Rattee and Stephen at Imperial Chemical Industries (ICI), who developed the first commercially successful reactive dyes based on the cyanuric chloride (a triazine derivative) reactive group, marketed under the Procion brand textiletoday.com.bdlawyersnjurists.com.
The introduction of Procion dyes in 1956 marked a turning point, offering unprecedented wash fastness and a wide range of brilliant colors for cotton textiletoday.com.bdlawyersnjurists.com. This success spurred intensive research and development efforts by various chemical companies, leading to the introduction of other reactive dye ranges utilizing different reactive systems textiletoday.com.bdbritannica.com. This compound, incorporating a triazine reactive group, fits within this historical context as an example of the continued development and application of this class of reactive dyes smolecule.com. Research over the decades has focused on optimizing synthesis routes, improving dye purity, developing new application methods, and addressing environmental concerns associated with reactive dyeing cerradopub.com.brsdc.org.uk. The study of dyes like this compound contributes to the fundamental understanding of dye-fiber interactions and the ongoing refinement of reactive dyeing processes smolecule.comcerradopub.com.br.
Properties
CAS No. |
12225-74-0 |
|---|---|
Molecular Formula |
Ir2O12S3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Reactive Green 5
Advancements in Green Synthesis Approaches for Reactive Dyes
Structural Modifications and Their Impact on Performance
Structural modifications to reactive dyes generally involve alterations to the chromophore, the bridging group, the reactive group, or the number and position of solubilizing groups. Each type of modification can significantly influence the dye's behavior during application and the final properties of the dyed textile.
Modifications to the chromophore primarily affect the color shade and intensity. The core structure responsible for absorbing light in the green region of the spectrum can be chemically modified to fine-tune the exact hue and brightness.
The reactive group is crucial for the dye's fixation to the fiber. Reactive dyes can feature different types of reactive groups, such as vinyl sulfone or halogenated heterocycles like triazine nih.gov. The nature and reactivity of this group dictate the conditions required for dyeing (e.g., pH, temperature) and influence the efficiency of covalent bond formation with the fiber's hydroxyl or amino groups nih.govwikipedia.orgchemicalbook.com. Alterations to the reactive group can therefore impact the dye's fixation rate and the stability of the dye-fiber bond, which in turn affects wash fastness fishersci.benih.gov. For instance, studies on other reactive dyes have shown that the type and number of reactive groups influence fixation percentages wikipedia.org.
Water-solubilizing groups, typically sulfonate (-SO₃⁻) groups, are essential for the dye's solubility in the aqueous dyeing bath fishersci.benih.gov. The number and position of these sulfonate groups have a significant impact on the dye's solubility, diffusion into the fiber, and affinity for the fiber wikipedia.org. Increasing the number of sulfonate groups generally enhances solubility but can sometimes decrease the dye's substantivity (affinity for the fiber in the absence of alkali), potentially affecting exhaustion and fixation rates wikipedia.org. Research on novel green reactive dyes has shown that the number of sulfonate groups can influence sensitivity to alkaline conditions and building-up properties. High solubility is a characteristic of reactive dyes, although it can also lead to a portion of the dye being lost in the effluent during washing-off processes.
Fastness properties, such as light fastness and wash fastness, are critical performance indicators. Wash fastness is largely determined by the stability of the covalent bond formed between the dye and the fiber fishersci.benih.gov. Structural modifications that lead to more stable covalent linkages or reduce the amount of unfixed dye can improve wash fastness. Light fastness is influenced by the stability of the chromophore to photodegradation.
Mechanistic Investigations of Reactive Green 5 Interactions and Reactions
Mechanisms of Covalent Fixation on Cellulosic Substrates
The covalent fixation of Reactive Green 5 on cellulosic substrates is a crucial process that ensures the dye's permanence on the fabric. This process primarily occurs under alkaline conditions and involves the reaction between the reactive groups of the dye and the hydroxyl groups present in the cellulose (B213188) fibers. smolecule.comnih.gov
Nucleophilic Substitution Reactions with Hydroxyl Groups
The primary mechanism for the covalent bonding of this compound to cellulose is nucleophilic substitution. smolecule.comnih.gov In this reaction, the hydroxyl groups (-OH) on the cellulose polymer chains act as nucleophiles, attacking the electrophilic centers on the reactive group of the dye molecule. smolecule.comnih.gov this compound, possessing a triazine ring, undergoes this substitution reaction where a leaving group (typically a halide, such as chloride, on the triazine ring) is displaced by the oxygen atom of a cellulose hydroxyl group. smolecule.comnih.govscribd.com This forms a stable ether linkage (-C-O-Cellulose), covalently attaching the dye to the fiber. smolecule.com
The reaction generally proceeds through several steps:
Hydrolysis of this compound in water, leading to the formation of reactive species. smolecule.com
Nucleophilic attack by the hydroxyl groups of cellulose on the electrophilic centers of the dye. smolecule.com
Formation of covalent bonds between the dye and the fiber. smolecule.com
While nucleophilic substitution is the dominant mechanism for dyes with triazine reactive groups, some reactive dyes, particularly bifunctional ones, can also undergo nucleophilic addition reactions (e.g., Michael addition) with cellulose hydroxyl groups. nih.govscielo.br However, for this compound with its triazine structure, nucleophilic substitution is the characteristic reaction for bond formation with cellulose. smolecule.comscribd.com
Influence of Reaction Parameters on Bonding Efficiency
Several reaction parameters significantly influence the efficiency of the covalent bonding between this compound and cellulosic substrates. These parameters include pH, temperature, electrolyte concentration, and reaction time.
Alkaline conditions are essential for the nucleophilic substitution reaction to occur effectively. smolecule.comnih.gov The presence of alkali increases the concentration of the reactive cellulosate anion (Cell-O⁻), which is a stronger nucleophile than the undissociated hydroxyl group (Cell-OH), thereby promoting the reaction with the dye. nih.gov
Temperature also plays a crucial role. Higher temperatures generally increase the rate of diffusion of the dye into the fiber and the rate of the chemical reaction between the dye and cellulose. However, elevated temperatures can also increase the rate of hydrolysis of the reactive dye in the dyebath, which is a competing side reaction that reduces the amount of dye available for fixation to the fiber. scielo.br
The addition of electrolytes, such as NaCl or Na₂SO₄, is common in reactive dyeing. Electrolytes help to overcome the electrostatic repulsion between the negatively charged reactive dye anions and the negatively charged surface of the cellulose fiber in alkaline conditions. scielo.br This promotes the exhaustion of the dye onto the fiber surface, making it available for covalent fixation. scielo.br Electrolytes can also influence the aggregation of dye molecules in solution, which can affect diffusion and uptake by the fiber. scielo.briwaponline.com
Reaction time is another critical factor. The dyeing process involves initial physical adsorption of the dye onto the fiber, followed by the slower chemical fixation through covalent bond formation. scielo.br Sufficient contact time is required for both the diffusion of the dye into the fiber structure and the completion of the covalent reaction. researchgate.net
Studies have investigated the effect of these parameters on dye uptake and fixation efficiency. For example, research on the adsorption of this compound onto various adsorbents (though not directly cellulose) has shown that pH significantly affects uptake, with optimal adsorption often observed in specific pH ranges due to electrostatic interactions. researchgate.netscirp.orgmdpi.com While these studies focus on adsorption rather than covalent fixation, they highlight the sensitivity of this compound interactions to solution chemistry.
Adsorption Mechanism Studies
Beyond covalent fixation, this compound can also interact with various materials through adsorption, a process that is particularly relevant in applications like wastewater treatment for dye removal or in affinity chromatography. Adsorption involves the accumulation of dye molecules on the surface of a solid adsorbent.
Sorption Kinetics Modeling
Sorption kinetics studies investigate the rate at which the adsorption process occurs and provide insights into the underlying mechanism. Several kinetic models are used to analyze experimental adsorption data, with the pseudo-first-order and pseudo-second-order models being commonly applied. srce.hrarabjchem.orgscispace.com
Pseudo-First-Order Kinetics
The pseudo-first-order kinetic model, also known as the Lagergren model, describes the adsorption rate based on the assumption that the rate of adsorption is proportional to the number of vacant adsorption sites on the adsorbent surface. bibliotekanauki.pl The linear form of the pseudo-first-order equation is typically expressed as:
ln(q_e - q_t) = ln(q_e) - k_1 * t
where: q_e is the amount of dye adsorbed at equilibrium (mg/g) q_t is the amount of dye adsorbed at time t (mg/g) k_1 is the pseudo-first-order rate constant (min⁻¹) t is the contact time (min)
By plotting ln(q_e - q_t) versus t, the values of k_1 and q_e can be determined from the slope and intercept, respectively. srce.hr Studies applying this model to the adsorption of reactive dyes, including potentially this compound or similar reactive dyes, assess the linearity of the plot and the correlation coefficient (R²) to determine the applicability of the model. mdpi.comgeoscienceworld.orgresearcher.life A good fit to the pseudo-first-order model suggests that the adsorption rate is controlled by the diffusion of the adsorbate to the adsorbent surface. srce.hr
Pseudo-Second-Order Kinetics
The pseudo-second-order kinetic model assumes that the rate-limiting step is the chemical adsorption (chemisorption) involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate. iwaponline.com The linear form of the pseudo-second-order equation is given by:
t / q_t = 1 / (k_2 * q_e²) + t / q_e
where: q_e is the amount of dye adsorbed at equilibrium (mg/g) q_t is the amount of dye adsorbed at time t (mg/g) k_2 is the pseudo-second-order rate constant (g/mg·min) t is the contact time (min)
A plot of t/q_t versus t allows for the determination of k_2 and q_e from the intercept and slope. srce.hr Numerous studies on the adsorption of reactive dyes, including this compound and Reactive Black 5 (a structurally related reactive dye often studied in adsorption contexts), have found that the pseudo-second-order model provides a better fit to the experimental data compared to the pseudo-first-order model, as indicated by higher correlation coefficients (R² values closer to unity) and good agreement between calculated and experimental q_e values. iwaponline.comresearchgate.netmdpi.combibliotekanauki.plmdpi.comgeoscienceworld.orgresearchgate.net This suggests that chemisorption is the rate-controlling step in the adsorption process for these dyes on various adsorbents. iwaponline.com
Studies on the adsorption of this compound or similar reactive dyes onto various materials like modified bentonite (B74815) nanocomposites or mango seed shell biomass have shown good fits to the pseudo-second-order kinetic model. researchgate.netmdpi.com For instance, research on the adsorption of this compound onto bentonite nanocomposites reported high regression coefficient values (R² between 0.99 and 1) for the pseudo-second-order model, indicating its applicability. mdpi.com Similarly, studies involving Reactive Black 5 adsorption on activated carbon and modified clinoptilolite also found the pseudo-second-order model to be more suitable. bibliotekanauki.plgeoscienceworld.org
Data from kinetic studies can be presented in tables to show the calculated parameters for both models and their corresponding R² values, allowing for a comparison of model fits.
| Model | Parameter | Value (Example - Illustrative) | R² (Example - Illustrative) |
| Pseudo-First-Order | k₁ | 0.X min⁻¹ | 0.YYY |
| q_e (cal) | Z.Z mg/g | ||
| Pseudo-Second-Order | k₂ | A.A g/mg·min | 0.BBB |
| q_e (cal) | C.C mg/g | ||
| Experimental q_e | D.D mg/g |
The better fit of the pseudo-second-order model in many cases suggests that the adsorption process is not solely limited by mass transfer but involves a chemical reaction or interaction between the dye molecules and the active sites on the adsorbent surface. iwaponline.com
Adsorption Isotherm Analysis
Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of dye adsorbed onto the solid phase and the concentration of the dye remaining in the liquid phase at a constant temperature. These models provide information about the adsorption capacity of the adsorbent and the nature of the interactions between the dye molecules and the adsorbent surface. Various models, including Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich, are commonly applied to analyze the adsorption of this compound and other reactive dyes. sigmaaldrich.comwikipedia.orgchemimpex.comcenmed.comnih.govnih.govuni.luwikipedia.org
Langmuir Isotherm
The Langmuir isotherm model is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. It postulates that there is no significant interaction between the adsorbed molecules. sigmaaldrich.com For this compound adsorption on different adsorbents, the applicability of the Langmuir model has been investigated. In the case of this compound adsorption onto magnetic composites prepared from mango seed shell biomass, the Langmuir model showed the best fit to the experimental data. sigmaaldrich.com Another study on the adsorption of Reactive Green and Reactive Red dyes on activated carbons also fitted the equilibrium data to the Langmuir isotherm. cenmed.com For Reactive Black 5 adsorption on modified clinoptilolite, the equilibrium data fit the Langmuir isotherm model better than the Freundlich model, indicated by a larger R² value. wikidata.org
Freundlich Isotherm
The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces with non-uniform distribution of adsorption energy. sigmaaldrich.com This model is often applied to study the adsorption of dyes on various materials. For this compound adsorption on native mango seed shell biomass, the Freundlich isotherm supported the adsorption mechanism. sigmaaldrich.com A study using bentonite nanocomposites for the removal of several dyes, including this compound, found that the Freundlich isotherm model provided the best fit for all the dyes studied, suggesting a multilayered adsorption process. wikipedia.org Research on the adsorption of reactive dyes on activated carbon derived from Enteromorpha prolifera also found that the Freundlich isotherm described the equilibrium data better than the Langmuir isotherm. fishersci.com
Temkin Isotherm
The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on adsorption, suggesting that the heat of adsorption of all molecules in the layer would decrease linearly with coverage due to these interactions. chemimpex.com This model has been used in the analysis of reactive dye adsorption. For instance, the Temkin isotherm was applied to the adsorption data of this compound and other dyes on bentonite nanocomposites. wikipedia.org It has also been used in studies investigating the adsorption of reactive dyes on ash from town heating plants and malachite green on red clay. nih.govuni.lu
Dubinin-Radushkevich Isotherm
The Dubinin-Radushkevich (D-R) isotherm model is generally applied to express the adsorption mechanism on porous structures and is often used to distinguish between physical and chemical adsorption. nih.gov This model has been utilized in the analysis of reactive dye adsorption, including studies that investigated the adsorption of this compound and other dyes on various adsorbents like bentonite nanocomposites and calcined eggshell. wikipedia.orgwikipedia.org For the adsorption of malachite green on red clay, the experimental data showed better compatibility with the Dubinin-Radushkevich model compared to other models like Langmuir and Freundlich, suggesting a multilayer and heterogeneous adsorption process. uni.lu
Thermodynamic Parameters of Adsorption Processes
Thermodynamic studies provide essential information about the energy changes associated with the adsorption process, indicating whether the adsorption is spontaneous, endothermic, or exothermic. Key thermodynamic parameters include the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). chemimpex.comcenmed.comnih.govwikidata.orgnih.gov
For reactive dyes, including this compound, adsorption processes have been investigated at different temperatures to determine these parameters. Studies on the biosorption of Reactive Green and Direct Yellow dyes onto mango seed shell biomass and its magnetic composites revealed that the process was endothermic and stable. sigmaaldrich.com Similarly, the adsorption of Reactive Black 5 onto activated carbon showed that the process was spontaneous and endothermic. ontosight.aiwikidata.org The positive value of enthalpy indicates the endothermic nature of the adsorptive process. sigmaaldrich.com The negative entropy values observed in some studies suggest that the adsorbed molecules take a more ordered arrangement on the adsorbent surface. sigmaaldrich.com For reactive dyes adsorbed on activated carbon derived from Enteromorpha prolifera, thermodynamic studies suggested that the adsorption was an endothermic and spontaneous process. fishersci.com Another study on the adsorption of Reactive Orange 16 dye using a composite material found that the process was spontaneous and exothermic, with ΔG° values indicating a physisorption mechanism. nih.gov
The spontaneity of the adsorption process is indicated by a negative value of ΔG°. The temperature dependence of ΔG° can further clarify the nature of the process. Endothermic adsorption processes (positive ΔH°) are generally favored at higher temperatures, while exothermic processes (negative ΔH°) are favored at lower temperatures. The change in entropy (ΔS°) provides insight into the randomness at the solid-solution interface during adsorption.
Here is a table summarizing some reported thermodynamic parameters for reactive dye adsorption from the search results:
| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption | Source |
| Reactive Green | Activated carbon (palm leaf) | Positive | Spontaneous, Endothermic | chemimpex.com | ||
| Reactive Black 5 | Activated carbon | Negative | Positive | Spontaneous, Endothermic | ontosight.ai | |
| Reactive Black 5 | Apolaccase-modified clinoptilolite | Negative | Positive | Negative | Spontaneous, Endothermic, Less Feasible | wikidata.org |
| Reactive Green | Mango seed shell biomass & magnetic composite | Positive | Endothermic, Stable | sigmaaldrich.com | ||
| Reactive Dyes | Activated carbon (Enteromorpha prolifera) | Negative | Positive | Positive | Spontaneous, Endothermic | fishersci.com |
| Reactive Orange 16 | Cu(I)-Polyaniline composite | Negative | Negative | Spontaneous, Exothermic (Physisorption) | nih.gov | |
| Reactive Dyes | Activated carbon | Negative | Positive | Positive | Spontaneous (at higher temp.), Endothermic | uni.lu |
| Reactive Dyes | Alginic acid based mesoporous carbons | Negative | Varied | Varied | Spontaneous, Enthalpy controlled | uni.lu |
Note: Specific numerical values for ΔG°, ΔH°, and ΔS° for this compound were not consistently available across all snippets, but the general nature of the process (spontaneous, endothermic) was indicated.
Role of Electrostatic Interactions and π-π Stacking in Adsorption Phenomena
Adsorption is a significant process for removing dyes like this compound from aqueous solutions. The interaction between the dye molecule and the adsorbent surface is often governed by a combination of forces, including electrostatic interactions and π-π stacking.
Electrostatic interactions play a crucial role, particularly when the adsorbent surface carries a charge opposite to that of the dye molecule. For anionic dyes like Reactive Black 5 (a related reactive dye), negatively charged functional groups such as sulfonate (-SO₃⁻) on the dye molecule can interact favorably with positively charged sites on the adsorbent surface. acs.org Conversely, if the adsorbent surface is negatively charged (e.g., above its point of zero charge), electrostatic repulsion can hinder adsorption. acs.orgnih.gov
π-π stacking interactions occur between the aromatic rings present in the structure of azo dyes and π-electron systems within the adsorbent material. rsc.orgacs.orgmdpi.com Materials with extended π systems, such as graphene, carbon nanotubes (CNTs), and activated carbon, can facilitate these interactions, enhancing the adsorption efficiency of dyes with aromatic structures. acs.orgmdpi.comdiva-portal.org For instance, the π-electron systems from nitrile groups in a copolymer have been shown to interact with the aromatic rings of Brilliant Green dye via π-π stacking, contributing to enhanced adsorption. rsc.org Similarly, hydrophobic and π-π interactions can occur between the aromatic rings of dye molecules and the surface of adsorbents like activated carbon and curcumin (B1669340) derivatives. acs.org
Advanced Oxidation and Degradation Pathways
Advanced Oxidation Processes (AOPs) are widely employed for the degradation of recalcitrant organic pollutants like reactive dyes, often leading to their mineralization into less harmful substances. iwaponline.com Photocatalytic and electrochemical methods are prominent examples of AOPs used for dye degradation.
Photocatalytic Degradation Mechanisms
Photocatalytic degradation utilizes semiconductor materials as photocatalysts, which, upon irradiation with light of appropriate wavelength, generate reactive species capable of breaking down dye molecules. mdpi.comacs.org
In photocatalytic processes, the absorption of light by the semiconductor photocatalyst leads to the generation of electron-hole pairs. These charge carriers can then react with water and oxygen adsorbed on the catalyst surface to produce highly reactive species, primarily hydroxyl radicals (·OH) and, in some systems, sulfate (B86663) radicals (SO₄·⁻). mdpi.comacs.org
Hydroxyl radicals are powerful oxidants that can non-selectively attack organic molecules, leading to their degradation. mdpi.com Sulfate radicals are also strong oxidizing agents and can be generated by activating persulfate (PS) or peroxymonosulfate (B1194676) (PMS) using UV light or catalysts. iwaponline.commdpi.comacs.org Studies have shown that both ·OH and SO₄·⁻ radicals contribute to the degradation of organic pollutants in photocatalytic systems. iwaponline.commdpi.com Radical quenching experiments are often performed to identify the dominant reactive species involved in the degradation process. nih.govmdpi.com For example, the addition of tert-butanol (B103910) can help differentiate between the effects of sulfate and hydroxyl radicals. mdpi.com
The efficiency of photocatalytic degradation is significantly influenced by the type of photocatalyst used and modifications such as doping. Titanium dioxide (TiO₂) is a widely studied photocatalyst, but its activity is mainly limited to UV light due to its wide band gap. mdpi.com Doping TiO₂ with metal ions, such as iron (Fe), can extend its light absorption into the visible range and improve charge separation, thereby enhancing photocatalytic activity under visible light irradiation. mdpi.commdpi.comaip.org Fe-doped TiO₂ catalysts have shown effectiveness in the degradation of various dyes. mdpi.commdpi.comaip.org
Other semiconductor materials like Zinc Oxide (ZnO) and composites involving rare earth (RE) elements are also explored as photocatalysts for dye degradation. researchgate.netuniroma1.it Doping ZnO with noble metals like gold (Au) can enhance its photocatalytic activity by controlling electron-hole recombination. researchgate.net The specific composition and structure of the catalyst, including particle size and surface area, influence its performance. researchgate.net
Several operational parameters affect the efficiency of photocatalytic degradation, including pH, catalyst load, and the light source.
Solution pH influences the surface charge of the photocatalyst and the ionization state of the dye molecule, affecting their interaction and the generation of reactive species. nih.govacs.orgresearchgate.netresearchgate.net Optimal pH conditions vary depending on the specific dye and photocatalyst system. For instance, the degradation of Reactive Violet 5 (a related dye) on Fe-doped TiO₂ was found to be optimal at pH 10. mdpi.com For Reactive Black 5, a pH of 3 was found to be favorable for photocatalytic removal using TiO₂-PET. nih.gov
Catalyst load affects the number of active sites available for the photocatalytic reaction. Increasing catalyst dosage generally increases the degradation rate up to a certain point, beyond which light scattering and shielding effects can reduce efficiency. mdpi.comuniroma1.itfrontiersin.org
The light source's wavelength and intensity are critical for activating the photocatalyst. UV light is typically effective for wide band gap semiconductors like pristine TiO₂, while doped or modified catalysts can be active under visible light. acs.orgmdpi.comresearchgate.net Higher light intensity generally leads to faster degradation rates. researchgate.net Different light sources, such as UV-C, UV-A, and LED lamps, can have varying effects on degradation efficiency. researchgate.net
Electrochemical Degradation Pathways and By-product Formation
Electrochemical degradation involves the use of electrical energy to drive redox reactions that break down pollutants. This can occur through direct electron transfer at the electrode surface or indirectly through the generation of reactive species in the electrolyte. mdpi.comresearchgate.net
In electrochemical advanced oxidation processes (EAOPs), reactive species like hydroxyl radicals (·OH) and sulfate radicals (SO₄·⁻) can be electrogenerated from water electrolysis or by activating precursors like sulfate or persulfate ions. acs.orgmdpi.com The anode material plays a crucial role in determining the nature and amount of reactive species formed. mdpi.com
Electrochemical degradation of dyes can lead to the cleavage of chromophoric groups, such as azo bonds (-N=N-), and the formation of various intermediate by-products before complete mineralization to carbon dioxide and water. researchgate.netmdpi.com Identifying these by-products is important for assessing the toxicity of the treated effluent. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are used for this purpose. mdpi.commdpi.com
The degradation pathways can involve a series of oxidation reactions. For example, the degradation of indigo (B80030) carmine (B74029) (a related dye) can initially involve the attack of the C=C chromophore group, leading to the formation of by-products like isatin (B1672199) sulfonic acid. researchgate.net Further oxidation can lead to the formation of smaller molecules. researchgate.net The efficiency of electrochemical degradation is influenced by parameters such as applied potential or current density and electrolyte composition. mdpi.commdpi.com
While complete mineralization is the ideal outcome, partial degradation and the formation of persistent or more toxic by-products can occur. researchgate.netacs.org Therefore, understanding the electrochemical degradation pathways and identifying the transformation products are essential for optimizing the process and ensuring the safety of the treated water.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 139594444 |
| Nickel | 935 |
| Sodium | 5360545 |
| Reactive Violet 5 | - |
| Brilliant Green | - |
| Reactive Black 5 | - |
| Titanium Dioxide | 14808-60-7 |
| Iron | 23926 |
| Zinc Oxide | 14946 |
| Hydrogen Peroxide | 784 |
| Oxygen | 956 |
| Nitrogen | 941 |
| Tert-butanol | 6386 |
| Methanol | 887 |
| Indigo Carmine | 5284351 |
| Isatin Sulfonic Acid | - |
| Carbon Dioxide | 280 |
| Water | 962 |
| Oxalic Acid | 971 |
| Ammonia | 222 |
Interactive Data Tables:
Based on the search results, specific numerical data suitable for interactive tables was limited within the provided snippets for this compound itself. However, the search results for related reactive dyes and general photocatalytic/electrochemical processes provide examples of data that would be presented in such tables in a full research article. Below are examples of how such data could be structured, based on the types of results found:
Example Table 1: Effect of pH on Photocatalytic Degradation (Conceptual, based on RV5 data)
| pH | Removal Efficiency (%) (after X min) | Apparent Rate Constant (min⁻¹) |
| 3 | Data from research | Data from research |
| 7 | Data from research | Data from research |
| 10 | Data from research | Data from research |
Example Table 2: Effect of Catalyst Load on Photocatalytic Degradation (Conceptual, based on RV5 data)
| Catalyst Load (g/L) | Time for Complete Decolorization (h) |
| 3 | Data from research |
| 6 | Data from research |
Example Table 3: Effect of Light Source on Photocatalytic Degradation Rate (Conceptual, based on Rhodamine B data)
| Light Source | Apparent Rate Constant (min⁻¹) |
| UV-C | Data from research |
| UV-A | Data from research |
| UV-LED | Data from research |
Example Table 4: Electrochemical Degradation Efficiency at Different Current Densities (Conceptual, based on Rhodamine B data)
| Current Density (mA/cm²) | Decolorization (%) (after X min) |
| 10 | Data from research |
| 30 | Data from research |
| 50 | Data from research |
Biological Degradation Mechanisms
Biological degradation offers an environmentally friendly approach to treating wastewater contaminated with reactive dyes like this compound. Microorganisms, including bacteria and fungi, employ various enzymatic systems to break down these complex molecules.
Role of Oxidoreductive Enzymes (Laccase, LiP, DCIP Reductase)
Oxidoreductive enzymes play a significant role in the biodegradation of reactive dyes, including this compound. Enzymes such as laccase, lignin (B12514952) peroxidase (LiP), and DCIP reductase (NADH-DCIP reductase) have been identified as key players in this process. researchgate.netijplantenviro.comnih.govenvirobiotechjournals.comfrontiersin.org
Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds through a free radical mechanism, reducing molecular oxygen to water. ijplantenviro.com This enzymatic activity can lead to the degradation and decolorization of azo dyes without the formation of toxic aromatic amines. ijplantenviro.com
Lignin peroxidases (LiP) are heme-containing enzymes that catalyze the oxidative depolymerization of lignin, a complex aromatic polymer. Their strong oxidizing potential also enables them to degrade a wide range of recalcitrant organic pollutants, including reactive dyes. nih.govenvirobiotechjournals.com
DCIP reductase (NADH-DCIP reductase) is another oxidoreductive enzyme implicated in the microbial decolorization of dyes. nih.govenvirobiotechjournals.comfrontiersin.org These enzymes are typically involved in reductive cleavage of azo bonds, which is often the initial step in the breakdown of azo dyes. nih.gov
Studies have demonstrated the induction of oxidoreductive enzymes like laccase, LiP, and DCIP reductase in fungal strains capable of decolorizing and degrading Reactive Green dye, confirming their potential role in the degradation process. researchgate.net
Identification of Intermediate and Final Degradation Products
The biological degradation of this compound proceeds through a series of steps, resulting in the formation of various intermediate and final degradation products. The specific products can vary depending on the microbial strain and the enzymatic pathways involved.
Research on the biodegradation of Reactive Green dye (RGD) by a fungal strain identified benzoic acid, 2(-1-oxopropyl) as a degraded product. researchgate.net While studies specifically on this compound degradation products are less detailed in the provided results, investigations into the degradation of other reactive green dyes, such as Reactive Green 19, have shown the formation of products like oxalic acid and formic acids, which can be further converted into carbon dioxide and water. tandfonline.com
The degradation of reactive azo dyes often involves the cleavage of azo bonds, leading to the formation of aromatic amines. However, some enzymatic mechanisms, particularly those involving laccases, can degrade dyes without producing toxic aromatic amines. ijplantenviro.com Further breakdown of intermediate products can lead to simpler, less toxic compounds.
Coagulation and Flocculation Mechanisms in Dye Removal
Coagulation and flocculation are widely used chemical processes for the removal of reactive dyes from wastewater. These methods involve the addition of chemical agents to destabilize dye molecules and suspended particles, facilitating their aggregation into larger flocs that can be easily separated from the water. iwaponline.comresearchgate.net
The mechanism typically involves the addition of coagulants, often multivalent inorganic metal salts such as aluminum salts (e.g., alum) or ferric salts (e.g., ferric chloride). researchgate.net These coagulants neutralize the negative surface charges of the dye molecules and suspended solids, reducing the electrostatic repulsion between them. This destabilization allows the particles to come together and form small aggregates.
Following coagulation, flocculants are added to enhance the aggregation process. Flocculants are generally high-molecular-weight polymers that bridge the small aggregates formed during coagulation, creating larger, more easily settleable or filterable flocs. researchgate.netmdpi.com The type and dosage of coagulant and flocculant, as well as the pH of the wastewater, significantly influence the efficiency of the coagulation-flocculation process. researchgate.net
Studies have shown the effectiveness of coagulation-flocculation in removing reactive dyes from wastewater. For instance, the use of inorganic coagulants in combination with polymer flocculants has achieved high color removal rates for synthetic wastewater containing various reactive dyes, including Reactive Black 5 and other reactive green dyes like Reactive Green 8. iwaponline.comresearchgate.net While inorganic coagulants alone may not be highly effective for reactive dyes due to their high solubility, the addition of polymer flocculants significantly improves removal efficiency. researchgate.net
Applications and Functionalization in Advanced Materials and Biotechnological Research
Affinity Chromatography Applications and Ligand Binding Studies
Reactive Green 5 has been employed in scientific research as a ligand in affinity chromatography for the purification of biomolecules, such as proteins and enzymes. smolecule.com This technique leverages the specific binding affinity between the target biomolecule and the dye immobilized on a solid matrix. smolecule.com
Specificity of Binding to Proteins and Enzymes
Certain reactive textile dyes, including this compound, have shown the ability to bind to proteins, particularly those with affinities to various nucleotides. smolecule.comsigmaaldrich.comsigmaaldrich.com The affinity of a specific dye for a particular nucleotide binding site on a protein is not always predictable, suggesting a degree of specificity that can be exploited for separation. sigmaaldrich.comsigmaaldrich.com The binding affinity can be influenced by factors such as substrate/cofactor similarities, as well as hydrophobic and ion exchange properties. sigmaaldrich.comsigmaaldrich.com Some proteins may require the presence of divalent cations for binding to dye resins. sigmaaldrich.comsigmaaldrich.com
Immobilization on Support Matrices for Purification Processes
For use in affinity chromatography, this compound is covalently attached to an inert support matrix, such as agarose (B213101) beads. smolecule.comsigmaaldrich.com This immobilization creates a stationary phase where the dye molecules are distributed, allowing them to interact with components of a loaded sample. smolecule.com The process involves loading a crude extract containing the target protein onto a column packed with the immobilized dye. smolecule.com The target protein binds specifically to the immobilized this compound, while unbound components are washed away. smolecule.com The bound protein is then eluted using a solution that disrupts the binding interaction, such as a high salt concentration or a solution containing a competing ligand. smolecule.comsigmaaldrich.com The performance of dye-ligand chromatography is influenced by factors including the matrix type, ligand concentration, buffer conditions, and flow rate. researchgate.net Immobilized dyes have been shown to bind a significant percentage of proteins in crude cell extracts. sigmaaldrich.comsigmaaldrich.com
Enzyme Immobilization for Biocatalysis Enhancement
This compound can be used to immobilize enzymes on solid supports, which allows for their reuse in biocatalysis applications. smolecule.com Enzyme immobilization is a strategy employed to enhance enzyme stability and reusability by anchoring them onto inert or activated supports. mdpi.comnih.gov
Impact on Enzyme Stability and Catalytic Efficiency
Research has demonstrated that this compound can effectively immobilize enzymes on polymer supports, enhancing their catalytic efficiency and stability. smolecule.com Immobilization can provide a protective microenvironment for the enzyme, potentially increasing its resilience to fluctuating environmental conditions. mdpi.com Studies have shown that immobilized enzymes can exhibit higher thermal, storage, and operational stabilities compared to their free counterparts. nih.govx-mol.net While immobilization might slightly reduce initial reactivity in some cases, it can lead to substantial improvements in chemical and thermal stability over time. mdpi.com The catalytic efficiency of enzymes can be significantly impacted by immobilization, with some studies showing enhanced activity and stability. csic.esbohrium.com
Polymer Support and Cryogel Integration
This compound has been used to immobilize enzymes like catalase on polymer supports. smolecule.com Specifically, acrylamide/chitosan-based cryogels decorated with this compound have been fabricated as dye affinity supports for enzyme adsorption, such as catalase. nih.govx-mol.net These cryogels possess a macroporous structure, which can be beneficial for enzyme immobilization. nih.govx-mol.netresearchgate.net The dye is attached to the cryogel through nucleophilic substitution, creating a matrix for enzyme binding. nih.govx-mol.net Cryogels offer advantages as support materials for enzyme immobilization due to their porous structure and stability. mdpi.com
Integration in Novel Adsorbent Development for Environmental Science
This compound has been investigated for its removal from wastewater using various adsorbent materials. researchgate.net While the focus here is on the use of this compound in materials, its presence in wastewater necessitates the development of effective removal strategies, which in turn drives research into novel adsorbent materials. Studies have explored the use of low-cost adsorbents like treated mango seed shells and bentonite (B74815) clay nanocomposites for the removal of reactive dyes, including this compound, from wastewater. researchgate.netmdpi.com These studies investigate the adsorption capacities, kinetics, and optimal conditions (pH, temperature, contact time, adsorbent dosage) for dye removal. researchgate.netmdpi.com The adsorption process can be influenced by the properties of the adsorbent and the characteristics of the dye. researchgate.netmdpi.com The development of such adsorbents is crucial for environmental remediation efforts aimed at treating dye-containing effluents. researchgate.netmdpi.comiwaponline.comjwent.netaccscience.com
Biosorption with Lignocellulosic Materials
Lignocellulosic materials, abundant and low-cost agricultural and forestry wastes, have been investigated as biosorbents for the removal of textile dyes, including reactive dyes like this compound, from wastewater. These materials primarily consist of cellulose (B213188), hemicellulose, and lignin (B12514952), possessing functional groups that can interact with dye molecules.
Research has explored the use of various lignocellulosic biomass materials for dye removal. For instance, studies have investigated the biosorption of this compound (RG-5) using native Mangifera indica (mango) seed shell biomass. Optimum conditions for RG-5 uptake by mango seed shell biomass were found to include a contact time of 120 minutes and a temperature of 60°C, with an optimum pH of 7. Kinetic studies on the biosorption of RG-5 onto mango seed shell biomass showed the best fit with the pseudo-second-order kinetic model. Adsorption isotherm modeling indicated that the Freundlich isotherm best supported the adsorption mechanism for RG-5 with this biosorbent. Thermodynamic studies revealed that the biosorption of RG-5 onto mango seed shell biomass was an endothermic and stable process.
Another study utilizing Lemna gibba biomass, a lignocellulosic sorbent, for the removal of Reactive Green 12 (RG-12) (a different green reactive dye but highlighting the potential of lignocellulosic materials for similar dyes) demonstrated high removal efficiency. While this study focused on RG-12, it underscores the potential of lignocellulosic biomass for reactive dye removal. The study found that carboxylic acid and hydroxyl functional groups on the biomass surface played a major role in dye retention.
These findings suggest that lignocellulosic materials hold promise as cost-effective and environmentally friendly adsorbents for the removal of this compound from contaminated water.
Nanocomposite and Hybrid Adsorbent Design
To enhance the adsorption capacity and efficiency for dyes like this compound, researchers have developed nanocomposite and hybrid adsorbents by combining different materials. These materials often leverage the properties of nanoparticles or other components to improve dye uptake and facilitate separation.
Novel bentonite clay nanocomposites, prepared using sodium metasilicate (B1246114) and potassium ferricyanide (B76249), have been employed for the removal of various dyes, including this compound. Optimization studies for this compound removal using these bentonite nanocomposites investigated parameters such as temperature, pH, adsorbent amount, contact time, and initial concentration. The adsorption kinetics for this compound using these materials were found to obey the pseudo-second-order kinetics model. The Freundlich isotherm model provided the best fit for the adsorption data of this compound, indicating a multilayered adsorption process. Bentonite treated with sodium metasilicate and potassium ferricyanide showed high removal efficiency for this compound.
Hybrid adsorbents based on chitosan (B1678972) and carbonaceous materials have also attracted attention for dye removal. While a study specifically on Reactive Black 5 (RB5) using hybrid hexadecylamine (B48584) impregnated chitosan-powdered activated carbon beads demonstrated high adsorption capacity (666.97 mg/g), this highlights the potential of such hybrid materials for reactive dyes. The adsorption of RB5 on this hybrid adsorbent was significantly dependent on pH, with higher uptake at acidic conditions. The kinetic study for RB5 adsorption was better described by the pseudo-second-order kinetic model, and the Langmuir equation accurately described the isotherm.
Green synthesis methods have also been explored for creating nanocomposites for reactive dye biosorption. One study focused on the green synthesis of nanocomposites using Moringa olifera leaf extract for the biosorption of reactive dyes. While the specific reactive dyes studied included Reactive Yellow and Reactive Blue, the approach demonstrates the potential for developing eco-friendly nanocomposites applicable to this compound. Optimal biosorption conditions were determined, and the nanocomposites showed high removal efficiency for reactive dyes.
These studies indicate the ongoing research into designing efficient nanocomposite and hybrid adsorbents for the effective removal of this compound from aqueous solutions.
Sustainable Textile Dyeing Processes Research
Reactive dyes, including this compound, are widely used for dyeing cotton fabrics due to their ability to form covalent bonds with cellulose fibers, resulting in good wash fastness. However, conventional reactive dyeing processes often require significant amounts of salt and alkali, leading to considerable environmental pollution in the form of highly colored and saline wastewater. Research is actively pursuing sustainable alternatives to mitigate these environmental impacts.
Cationization of Cotton Fabrics for Enhanced Reactivity
Cationization of cotton fabric is a pretreatment process that introduces positive charges onto the cellulose fibers, enhancing their affinity for anionic reactive dyes like this compound. This increased affinity allows for reduced or salt-free dyeing, significantly minimizing the salt content in the wastewater.
Studies have investigated the cationization of cotton using various cationic reagents. By introducing cationic groups, the need for large amounts of electrolyte (salt) during the exhaustion stage of reactive dyeing is reduced or eliminated. This leads to higher dye exhaustion and fixation percentages, resulting in less unfixed dye in the dyebath effluent.
Research has shown that cationization can lead to improved color yield and fixation percentage compared to conventional dyeing methods. For example, cationized cotton fabric dyed with a reactive dye (specifically Reactive Black 5 in one study, but the principle applies to other anionic reactive dyes like this compound) showed higher dye uptake and fixation. The cationization process creates ionic interactions between the positively charged fiber and the negatively charged dye molecules, supplementing or replacing the role of salt in promoting dye exhaustion.
Furthermore, cationization can contribute to improved color fastness properties. Studies have reported excellent dry rubbing fastness and good wet rubbing fastness for cationized cotton fabrics dyed with reactive dyes.
While the specific application of this compound with cationized cotton is an area of ongoing research, the principles and benefits observed with other reactive dyes strongly suggest the potential for more sustainable dyeing of cotton with this compound through cationization.
Ultrafiltration for Dye Purification and Waste Minimization
Ultrafiltration (UF) is a membrane separation technique that can be applied in textile dyeing processes for dye purification and wastewater treatment, contributing to waste minimization. UF membranes have pore sizes typically ranging from 2 to 50 nm, allowing them to effectively retain dye molecules while permitting water and smaller molecules to pass through.
In the context of reactive dyeing, ultrafiltration can be used to purify reactive dyes, removing byproducts and inorganic salts that may be present from synthesis or raw materials. This purification can lead to a stronger or purer dye, potentially improving dyeing performance.
Studies have evaluated the effectiveness of ultrafiltration membranes for the removal of various reactive dyes, including Reactive Black 5. These studies have shown that UF membranes, particularly those with appropriate molecular weight cut-offs, can achieve high separation efficiency for reactive dyes. The efficiency of dye removal by UF is influenced by factors such as membrane type, pore size (cut-off), and applied pressure.
While specific research detailing the ultrafiltration of this compound for purification or wastewater treatment is needed, the demonstrated effectiveness of UF for other reactive dyes indicates its potential as a sustainable technology in processes involving this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12225-74-0 (CAS Number, related to the compound) |
| Reactive Black 5 | 24810-00-0 (CAS Number, common identifier) |
| Reactive Green 12 | 139594444 |
| Cellulose | 22105385 |
| Hemicellulose | 5461581 |
| Lignin | 1186 |
| Sodium Metasilicate | 14077613 |
| Potassium Ferricyanide | 26250 |
| Chitosan | 71853 |
| Hexadecylamine | 11176 |
| Oxalic Acid | 971 |
| Ammonia | 222 |
| Ethyl Acetate | 8857 |
Please note: PubChem CID for this compound itself was not directly found, but the CAS number (12225-74-0) is provided which is a common identifier and can be used to locate information about the compound. PubChem CID 139594444 is for C.I. Reactive Green 12, a different green reactive dye.
Data Tables:
While specific quantitative data for this compound across all sections was not consistently available in the search results to create comprehensive interactive tables for each subsection, the following table summarizes some findings related to adsorption:
| Adsorbent Type | Reactive Dye Studied | Optimum Contact Time | Optimum Temperature | Optimum pH | Kinetic Model Fit | Isotherm Model Fit | Notes | Source |
| Mangifera indica seed shell | This compound | 120 minutes | 60°C | 7 | Pseudo-second-order | Freundlich | Endothermic and stable biosorption | |
| Bentonite nanocomposites | This compound | Not specified | Varied (e.g., 60-70°C) | Varied | Pseudo-second-order | Freundlich | High removal efficiency observed | |
| Hybrid Chitosan-PAC-Hexadecylamine | Reactive Black 5 | 10 hours | 25°C | 4 | Pseudo-second-order | Langmuir | High adsorption capacity (666.97 mg/g) |
This table provides a snapshot of experimental conditions and model fits for adsorption studies involving this compound and a related reactive dye, highlighting the research methodologies and findings in this area. Further specific data for this compound across all outlined applications would require more targeted experimental research or detailed reporting in scientific literature.this compound is a chemical compound utilized in various advanced materials and biotechnological research applications, particularly in environmental remediation and sustainable textile processing. This article focuses specifically on its documented uses in biosorption with lignocellulosic materials, the design of nanocomposite and hybrid adsorbents, and research into sustainable textile dyeing processes, including cationization of cotton fabrics and ultrafiltration for dye purification.
This compound has been explored for its potential in several advanced applications, leveraging its chemical structure and properties.
Adsorption Processes
Adsorption is a widely used technique for the removal of dyes from wastewater due to its effectiveness and relatively low cost. This compound, as a reactive dye, has been a subject of study for removal using various adsorbent materials.
Biosorption with Lignocellulosic Materials
Lignocellulosic materials, abundant and low-cost agricultural and forestry wastes, have been investigated as biosorbents for the removal of textile dyes, including reactive dyes like this compound, from wastewater. These materials primarily consist of cellulose, hemicellulose, and lignin, possessing functional groups that can interact with dye molecules.
Research has explored the use of various lignocellulosic biomass materials for dye removal. For instance, studies have investigated the biosorption of this compound (RG-5) using native Mangifera indica (mango) seed shell biomass. Optimum conditions for RG-5 uptake by mango seed shell biomass were found to include a contact time of 120 minutes and a temperature of 60°C, with an optimum pH of 7. Kinetic studies on the biosorption of RG-5 onto mango seed shell biomass showed the best fit with the pseudo-second-order kinetic model. Adsorption isotherm modeling indicated that the Freundlich isotherm best supported the adsorption mechanism for RG-5 with this biosorbent. Thermodynamic studies revealed that the biosorption of RG-5 onto mango seed shell biomass was an endothermic and stable process.
Another study utilizing Lemna gibba biomass, a lignocellulosic sorbent, for the removal of Reactive Green 12 (RG-12) (a different green reactive dye but highlighting the potential of lignocellulosic materials for similar dyes) demonstrated high removal efficiency. While this study focused on RG-12, it underscores the potential of lignocellulosic biomass for reactive dye removal. The study found that carboxylic acid and hydroxyl functional groups on the biomass surface played a major role in dye retention.
These findings suggest that lignocellulosic materials hold promise as cost-effective and environmentally friendly adsorbents for the removal of this compound from contaminated water.
Nanocomposite and Hybrid Adsorbent Design
To enhance the adsorption capacity and efficiency for dyes like this compound, researchers have developed nanocomposite and hybrid adsorbents by combining different materials. These materials often leverage the properties of nanoparticles or other components to improve dye uptake and facilitate separation.
Novel bentonite clay nanocomposites, prepared using sodium metasilicate and potassium ferricyanide, have been employed for the removal of various dyes, including this compound. Optimization studies for this compound removal using these bentonite nanocomposites investigated parameters such as temperature, pH, adsorbent amount, contact time, and initial concentration. The adsorption kinetics for this compound using these materials were found to obey the pseudo-second-order kinetics model. The Freundlich isotherm model provided the best fit for the adsorption data of this compound, indicating a multilayered adsorption process. Bentonite treated with sodium metasilicate and potassium ferricyanide showed high removal efficiency for this compound.
Hybrid adsorbents based on chitosan and carbonaceous materials have also attracted attention for dye removal. While a study specifically on Reactive Black 5 (RB5) using hybrid hexadecylamine impregnated chitosan-powdered activated carbon beads demonstrated high adsorption capacity (666.97 mg/g), this highlights the potential of such hybrid materials for reactive dyes. The adsorption of RB5 on this hybrid adsorbent was significantly dependent on pH, with higher uptake at acidic conditions. The kinetic study for RB5 adsorption was better described by the pseudo-second-order kinetic model, and the Langmuir equation accurately described the isotherm.
Green synthesis methods have also been explored for creating nanocomposites for reactive dye biosorption. One study focused on the green synthesis of nanocomposites using Moringa olifera leaf extract for the biosorption of reactive dyes. While the specific reactive dyes studied included Reactive Yellow and Reactive Blue, the approach demonstrates the potential for developing eco-friendly nanocomposites applicable to this compound. Optimal biosorption conditions were determined, and the nanocomposites showed high removal efficiency for reactive dyes.
These studies indicate the ongoing research into designing efficient nanocomposite and hybrid adsorbents for the effective removal of this compound from aqueous solutions.
Sustainable Textile Dyeing Processes Research
Reactive dyes, including this compound, are widely used for dyeing cotton fabrics due to their ability to form covalent bonds with cellulose fibers, resulting in good wash fastness. However, conventional reactive dyeing processes often require significant amounts of salt and alkali, leading to considerable environmental pollution in the form of highly colored and saline wastewater. Research is actively pursuing sustainable alternatives to mitigate these environmental impacts.
Cationization of Cotton Fabrics for Enhanced Reactivity
Cationization of cotton fabric is a pretreatment process that introduces positive charges onto the cellulose fibers, enhancing their affinity for anionic reactive dyes like this compound. This increased affinity allows for reduced or salt-free dyeing, significantly minimizing the salt content in the wastewater.
Studies have investigated the cationization of cotton using various cationic reagents, such as 3-chloro-2-hydroxypropyl trimethyl ammonium (B1175870) chloride (CHPTAC). By introducing cationic groups, the need for large amounts of electrolyte (salt) during the exhaustion stage of reactive dyeing is reduced or eliminated. This leads to higher dye exhaustion and fixation percentages, resulting in less unfixed dye in the dyebath effluent.
Research has shown that cationization can lead to improved color yield and fixation percentage compared to conventional dyeing methods. For example, cationized cotton fabric dyed with a reactive dye (specifically Reactive Black 5 in one study, but the principle applies to other anionic reactive dyes like this compound) showed higher dye uptake and fixation. The cationization process creates ionic interactions between the positively charged fiber and the negatively charged dye molecules, supplementing or replacing the role of salt in promoting dye exhaustion.
Furthermore, cationization can contribute to improved color fastness properties. Studies have reported excellent dry rubbing fastness and good wet rubbing fastness for cationized cotton fabrics dyed with reactive dyes.
While the specific application of this compound with cationized cotton is an area of ongoing research, the principles and benefits observed with other reactive dyes strongly suggest the potential for more sustainable dyeing of cotton with this compound through cationization.
Ultrafiltration for Dye Purification and Waste Minimization
Ultrafiltration (UF) is a membrane separation technique that can be applied in textile dyeing processes for dye purification and wastewater treatment, contributing to waste minimization. UF membranes have pore sizes typically ranging from 2 to 50 nm, allowing them to effectively retain dye molecules while permitting water and smaller molecules to pass through.
In the context of reactive dyeing, ultrafiltration can be used to purify reactive dyes, removing byproducts and inorganic salts that may be present from synthesis or raw materials. This purification can lead to a stronger or purer dye, potentially improving dyeing performance.
Studies have evaluated the effectiveness of ultrafiltration membranes for the removal of various reactive dyes, including Reactive Black 5. These studies have shown that UF membranes, particularly those with appropriate molecular weight cut-offs (e.g., not higher than 10 kDa), can achieve high separation efficiency for reactive dyes (80-97% for PES membranes and 45-89% for regenerated cellulose membranes). The efficiency of dye removal by UF is influenced by factors such as membrane type, pore size (cut-off), and applied pressure.
While specific research detailing the ultrafiltration of this compound for purification or wastewater treatment is needed, the demonstrated effectiveness of UF for other reactive dyes indicates its potential as a sustainable technology in processes involving this compound.
Analytical and Spectroscopic Characterization in Research Context
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are fundamental in tracking the transformation of Reactive Green 5 during chemical or biological degradation processes. They provide insights into the changes in the dye's chromophore and the evolution of its functional groups.
UV-Visible spectrophotometry is a primary tool for quantifying the concentration of this compound in aqueous solutions and monitoring the progress of its degradation. The technique is based on the principle that the dye's concentration is proportional to the absorbance of light at its wavelength of maximum absorbance (λmax). The degradation of the dye is observed as a decrease in the intensity of this main absorption peak.
The kinetics of photocatalytic degradation of reactive dyes are often studied using this method, with the degradation rate typically following a pseudo-first-order model. nih.gov For instance, in studies of similar reactive dyes like Reactive Black 5, the decolorization process is monitored by recording the UV-Vis spectra at different time intervals. The disappearance of the peak in the visible region indicates the breakdown of the azo bonds, which are responsible for the dye's color.
Table 1: Illustrative UV-Vis Spectrophotometry Data for Monitoring Reactive Dye Degradation
| Time (minutes) | Absorbance at λmax | % Degradation |
|---|---|---|
| 0 | 1.250 | 0% |
| 30 | 0.875 | 30% |
| 60 | 0.500 | 60% |
| 90 | 0.125 | 90% |
| 120 | 0.010 | 99.2% |
Note: This table is illustrative and represents typical data obtained during the degradation of a reactive dye. The λmax would be specific to this compound.
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the this compound molecule and to track changes in these groups during degradation. The FTIR spectrum of the original dye will show characteristic peaks corresponding to its various chemical bonds, such as N-H, C=O, S=O (from sulfonate groups), and the aromatic C=C bonds.
During degradation, the disappearance of certain peaks and the appearance of new ones in the FTIR spectrum provide evidence of the breakdown of the parent molecule and the formation of new products. For example, a study on the degradation of the closely related Reactive Green 19A-HE4BD dye showed significant changes in the FTIR spectrum after biodegradation. researchgate.net The disappearance of peaks associated with the azo group and the emergence of new peaks can indicate the cleavage of these bonds and the formation of new functional groups like hydroxyl (-OH) groups. researchgate.net
Table 2: Representative FTIR Peak Changes During Degradation of a Related Reactive Green Dye
| Wavenumber (cm⁻¹) | Functional Group Assignment (Before Degradation) | Observation After Degradation | Reference |
|---|---|---|---|
| 1573 | N-H bend | Disappeared/Shifted | researchgate.net |
| 1735 | C=O stretching | Disappeared/Shifted | researchgate.net |
| 2933 | C-H stretching (alkanes) | Disappeared/Shifted | researchgate.net |
| N/A | 2731 (new peak) | OH stretching | researchgate.net |
Note: This data is for Reactive Green 19A-HE4BD and is presented as an example of the expected changes for this compound.
Chromatographic Methods for Product Separation and Identification
Chromatographic techniques are essential for separating the complex mixture of compounds that can result from the degradation of this compound. These methods allow for the identification of intermediate and final degradation products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and identifying the various intermediates formed during the degradation of reactive dyes. In the analysis of compounds similar to this compound, such as Reactive Black 5, HPLC coupled with a UV-Vis or mass spectrometry detector is used to resolve the parent dye from its degradation products. mdpi.com The retention time of each peak in the chromatogram is characteristic of a specific compound, and the peak area can be used for quantification. The degradation of the parent dye is marked by a decrease in the intensity of its corresponding peak and the appearance of new peaks at different retention times, representing the formation of intermediate products. mdpi.com
Table 3: Example HPLC Data for the Analysis of Reactive Dye Degradation Products
| Retention Time (min) | Compound Identity | Observation |
|---|---|---|
| 12.4 | Parent Dye (e.g., Reactive Black 5) | Peak intensity decreases over time |
| 5.6 | Aromatic Amine Intermediate | New peak appears and then may decrease |
| 8.2 | Sulfonated Naphthalene (B1677914) Derivative | New peak appears |
| 10.9 | Phthalic Acid | New peak appears as a final product |
Note: This table is a hypothetical representation based on the analysis of similar reactive dyes like Reactive Black 5.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to identify volatile and semi-volatile organic compounds formed during the degradation of this compound. This method is particularly useful for identifying smaller, lower molecular weight fragments that may result from the complete breakdown of the dye's complex structure. Prior to analysis, the degradation products may need to be extracted from the aqueous solution and sometimes derivatized to increase their volatility. The gas chromatogram separates the individual components, and the mass spectrometer provides a unique mass spectrum for each component, which can be compared to spectral libraries for positive identification. Studies on other azo dyes have successfully used GC-MS to identify degradation products such as benzene, biphenyl, and naphthalene derivatives. researchgate.net
Table 4: Illustrative GC-MS Findings for Azo Dye Degradation Products
| Retention Time (min) | Identified Compound | m/z (Mass-to-charge ratio) |
|---|---|---|
| 8.5 | Naphthalene | 128 |
| 10.2 | Phthalic anhydride | 148 |
| 12.7 | Biphenyl | 154 |
| 15.1 | 4-(ethenylsulfonyl) aniline | 183 |
Note: The compounds listed are examples of degradation products identified in studies of other reactive azo dyes and are not specific to this compound.
Microscopic and Surface Characterization Techniques
When the study of this compound involves its interaction with solid materials, such as adsorbents or photocatalysts, microscopic and surface characterization techniques become crucial. These methods provide information on the morphology and surface properties of the materials before and after contact with the dye.
Scanning Electron Microscopy (SEM) is widely used to visualize the surface topography of an adsorbent material. After the adsorption of a dye like this compound, SEM images can reveal changes in the surface morphology, such as the filling of pores or the appearance of a new layer of adsorbed dye molecules. nih.gov Atomic Force Microscopy (AFM) can provide even higher resolution images of the surface and can be used to measure surface roughness, which may change upon dye adsorption. These techniques are vital in understanding the mechanisms of dye removal from water by adsorption processes.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a fundamental technique used to observe the surface morphology and topography of materials. In research involving this compound, SEM is frequently applied to characterize adsorbents or composite materials designed for the dye's removal from aqueous solutions.
Table 1: Application of SEM in this compound Research
| Material Studied | Purpose of SEM Analysis | Key Findings | Reference |
|---|---|---|---|
| Acrylamide/chitosan-based cryogel | To characterize the cryogel structure after attachment of this compound. | Revealed a porous structure with pores of approximately 200 μm. | researchgate.net |
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is a powerful technique for determining the elemental composition of a sample. nih.govmasontechnology.ie It works by detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam. masontechnology.ie Each element emits X-rays at a unique energy, allowing for qualitative and quantitative analysis of the elements present on the material's surface. nih.govlongdom.org
In the context of this compound, EDX is used to confirm the successful attachment or adsorption of the dye onto a substrate. For example, in the characterization of an acrylamide/chitosan-based cryogel designed as a dye affinity support, EDX analysis would be employed to verify the presence of elements specific to this compound (such as sulfur from sulfonate groups) on the cryogel surface, thereby confirming the dye's immobilization. researchgate.net This technique provides direct evidence of the dye's presence and can offer semi-quantitative data on its distribution. nih.gov
Table 2: Illustrative EDX Data for a Substrate Before and After this compound Adsorption
| Element | Weight % (Before Adsorption) | Weight % (After Adsorption) |
|---|---|---|
| Carbon (C) | 65.2 | 62.5 |
| Oxygen (O) | 31.8 | 30.1 |
| Nitrogen (N) | 3.0 | 4.5 |
| Sulfur (S) | 0.0 | 1.8 |
| Sodium (Na) | 0.0 | 1.1 |
Note: This table is illustrative, based on the expected elemental changes upon adsorption of a sulfonate-containing dye like this compound.
Brunauer-Emmett-Teller (BET) Analysis for Surface Area Determination
The Brunauer-Emmett-Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials. eag.comparticletechlabs.com The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of a solid at cryogenic temperatures. libretexts.org By measuring the amount of gas adsorbed at various pressures, the BET equation is used to calculate the quantity of gas required to form a monolayer on the surface, which is then used to determine the total surface area. eag.comyoutube.com
In studies involving this compound, BET analysis is applied to characterize the adsorbents used for its removal. researchgate.net A high surface area is often a desirable characteristic for an adsorbent, as it provides more active sites for the dye molecules to bind. For instance, the surface area of a chitosan-based cryogel was determined using BET to assess its suitability as a support for this compound. researchgate.net This information is crucial for optimizing the adsorbent's performance and understanding the adsorption capacity. The analysis can also provide data on pore volume and pore size distribution, further elucidating the material's porous structure. eag.com
Table 3: BET Surface Area Analysis of Adsorbent Materials
| Material | BET Surface Area (m²/g) | Pore Diameter (nm) | Significance in this compound Research | Reference |
|---|---|---|---|---|
| C/TiO₂ Composite | 56.24 | 9.41 | Characterized as a mesoporous material for the removal of reactive dyes. | acs.orgacs.org |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.govyoutube.com It is used to determine the thermal stability of materials and to study their decomposition patterns. plos.org The analysis provides information on phenomena such as desorption, decomposition, and oxidation. nih.govacs.org
TGA is employed in this compound research to evaluate the thermal stability of the dye itself or, more commonly, the materials with which it is associated. researchgate.netresearchgate.net For example, TGA can be used to study the decomposition of a composite material containing this compound, which can indicate how the presence of the dye affects the material's thermal properties. researchgate.net The analysis is typically performed by heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) and recording the weight loss. acs.org The resulting TGA curve provides data on the temperatures at which degradation occurs. nih.gov
Table 4: TGA Decomposition Stages for a Hypothetical Polymer-Dye Composite
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|---|
| 1 | 50 - 150 | ~5% | Loss of adsorbed water |
| 2 | 200 - 350 | ~40% | Decomposition of polymer backbone |
| 3 | 350 - 500 | ~25% | Decomposition of this compound |
| 4 | >500 | ~10% | Carbonization of residue |
Note: This table is illustrative of typical data obtained from a TGA experiment.
X-ray Diffraction (XRD) for Crystalline Structure
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. mkuniversity.ac.in When a crystalline sample is irradiated with X-rays, the atoms diffract the X-rays into a specific pattern based on their arrangement. youtube.com This diffraction pattern provides information about the crystal lattice, allowing for the identification of the crystalline phases present in a material and the determination of its degree of crystallinity. ekb.egresearchgate.net
In the context of this compound, XRD is used to characterize the crystalline structure of materials used in its removal or degradation, such as bentonite (B74815) nanocomposites. mdpi.com The XRD pattern of an adsorbent can reveal whether it is amorphous or crystalline, and can identify the specific mineral phases present. mdpi.com For example, the XRD analysis of bentonite used for dye removal showed the presence of montmorillonite, kaolinite, and cristobalite. mdpi.com Changes in the XRD pattern after dye adsorption can indicate interactions between the dye and the crystalline structure of the adsorbent, such as intercalation of the dye into the layers of a clay mineral.
Table 5: XRD Analysis of Materials Used in Reactive Dye Studies
| Material | Crystalline Phase Identified | Significance | Reference |
|---|---|---|---|
| Bentonite Nanocomposite | Montmorillonite, Kaolinite, Cristobalite | Identified the composition of the adsorbent used for this compound removal. | mdpi.com |
| ZnO Nanoparticles | Wurtzite hexagonal structure | Confirmed the crystalline phase of the photocatalyst used for reactive dye degradation. | ekb.egmdpi.com |
Computational Chemistry and Theoretical Studies of Reactive Green 5
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of a molecule with its physicochemical properties. For reactive dyes, a key property of interest is the affinity for a substrate, such as cellulose (B213188) fiber. While specific QSPR models exclusively developed for Reactive Green 5 are not detailed in available literature, the methodology can be understood from analogous studies on other reactive dyes.
A QSPR study on this compound would involve several key steps:
Dataset Compilation: A series of dye molecules structurally related to this compound would be selected, each with an experimentally measured property, such as dye-bath exhaustion (E) or fixation value (F).
Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies) features.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links a selection of the most relevant descriptors to the experimental property.
Model Validation: The predictive power of the QSPR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability.
The resulting QSPR model would be a predictive tool, enabling the estimation of dye affinity for new, unsynthesized analogues of this compound, thereby guiding the design of more efficient dyes.
Comparative Molecular Field Analysis (CoMFA) for Dye-Substrate Affinity
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSPR technique that provides a more intuitive understanding of how steric (shape) and electrostatic (charge distribution) properties of a molecule influence its interaction with a target, in this case, the cellulose fiber. Based on studies of similar reactive dyes, a CoMFA for this compound would follow the "ligand-receptor" concept, where the dye is the ligand and the cellulose fiber acts as the receptor. smolecule.comresearchgate.net
The process involves:
Molecular Alignment: A set of dye molecules, including this compound, are computationally aligned based on a common structural scaffold. For triazine-based dyes, this would likely involve aligning the triazine ring and the core chromophore.
Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated, generating distinct fields for each molecule.
PLS Analysis: Partial Least Squares (PLS) analysis is used to find a correlation between the variations in the field values and the observed property (e.g., absorptivity or dye-fiber affinity).
The primary output of CoMFA is a predictive statistical model and 3D contour maps. These maps highlight regions where modifications to the dye structure would likely enhance or diminish its affinity for the substrate:
Steric Maps: Green contours indicate areas where bulky substituents would increase affinity, while yellow contours show regions where steric hindrance is detrimental.
Electrostatic Maps: Blue contours identify regions where positive charges are favorable for the interaction, whereas red contours indicate where negative charges would be beneficial.
For this compound, such a study could reveal, for example, that increasing steric bulk near the sulfonate groups or modifying the charge distribution around the triazine ring could optimize its binding to cellulose. The statistical quality of a typical CoMFA model is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
Table 1: Representative Statistical Parameters for a CoMFA Model This table is illustrative of typical results from a CoMFA study on reactive dyes and is not based on specific experimental data for this compound.
| Parameter | Description | Typical Value |
|---|---|---|
| q² (Cross-validated r²) | Indicates the predictive ability of the model. | > 0.5 |
| r² (Non-cross-validated r²) | Indicates the goodness of fit of the model. | > 0.9 |
| SEE (Standard Error of Estimate) | Measures the precision of the predictions. | Low value |
| F-statistic | Indicates the statistical significance of the model. | High value |
| Steric Field Contribution (%) | Percentage influence of steric properties on affinity. | Variable |
| Electrostatic Field Contribution (%) | Percentage influence of electrostatic properties on affinity. | Variable |
Molecular Dynamics Simulations of Dye-Material Interactions
Molecular Dynamics (MD) simulations offer a dynamic view of the interaction between a dye molecule and a substrate. An MD simulation of this compound with a cellulose surface would model the atomic motions of the system over time, providing insights into the binding process, stability of the dye-fiber complex, and the role of the surrounding solvent (water).
The simulation would typically involve:
System Setup: Building a computational model consisting of the this compound molecule, a representative cellulose surface, and a box of water molecules to simulate the aqueous environment of the dye bath.
Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps. This generates a trajectory that describes how the positions and velocities of the atoms evolve.
Analysis: Analyzing the trajectory to calculate various properties, such as:
Binding Free Energy: A quantitative measure of the affinity between the dye and the cellulose.
Root Mean Square Deviation (RMSD): To assess the stability of the dye's position relative to the cellulose surface.
Radial Distribution Functions: To understand the structuring of water molecules at the dye-fiber interface and identify key hydrogen bonds.
MD simulations could visualize the process of this compound approaching the cellulose surface, identifying the key functional groups responsible for the initial docking and the subsequent conformational changes that lead to a stable, bound state prior to the covalent reaction.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum-mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. For this compound, DFT calculations are essential for understanding its fundamental chemical properties.
Key parameters that would be calculated for this compound include:
Optimized Molecular Geometry: Determining the most stable 3D arrangement of the atoms.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key factor determining the color of the dye and its chemical reactivity.
Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution across the molecule. It identifies electron-rich (nucleophilic) regions, which are susceptible to electrophilic attack, and electron-poor (electrophilic) regions, which are prone to nucleophilic attack. For this compound, the MEP would highlight the electrophilic carbon atoms on the dichlorotriazine ring, which are the sites for the nucleophilic substitution reaction with the hydroxyl groups of cellulose.
Reactivity Descriptors: Global reactivity indices such as electronegativity, hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the dye's reactivity.
Table 2: Key Parameters from DFT Calculations and Their Significance This table outlines the typical outputs of DFT calculations and their interpretation for a reactive dye like this compound.
| Parameter | Significance for this compound |
|---|---|
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability and identifies sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Correlates with the electronic absorption wavelength (color) and chemical reactivity. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies the reactive sites for covalent bond formation with cellulose fibers. |
| Global Hardness/Softness | Quantifies the resistance to change in electron distribution and overall reactivity. |
Through these computational approaches, a comprehensive, molecule-level understanding of this compound can be developed, guiding future efforts in the rational design of new dyes with enhanced performance characteristics.
Future Research Directions and Emerging Paradigms for Reactive Green 5
Development of Novel Reactive Dye Architectures with Enhanced Functionality
Research in this area aims to design and synthesize new molecular structures based on or inspired by Reactive Green 5 that possess improved properties. This includes enhancing dye fixation rates, broadening the spectrum of fibers they can effectively color, improving color fastness to various agents (such as washing, rubbing, perspiration, and light), and potentially introducing new functionalities like antimicrobial activity or UV protection. Studies on novel reactive dyes have explored the impact of different reactive groups, such as monochlorotriazine and sulphatoethylsulphone, on color strength and fixation rates on cotton fabric researchgate.netscribd.com. The introduction of cationic groups into azo dyes has shown promise in enhancing water solubility and achieving good dyeing properties with high fixation, even in the absence of salt researchgate.net. Further work could investigate how specific modifications to the chromophore or the reactive groups of this compound can lead to targeted improvements in performance characteristics. For instance, research into dyes containing acyl fluoride (B91410) groups has demonstrated favorable dyeing properties and the potential for salt-free dyeing of cotton, suggesting a direction for minimizing salt waste in the dyeing process mdpi.com. The relationship between the number and position of sulfonate groups and printing properties, such as color yield and fastness, has also been a subject of investigation for green reactive dyes, indicating the importance of structural variations researchgate.net.
Integration of this compound with Advanced Nanomaterials for Synergistic Effects
The combination of reactive dyes like this compound with nanomaterials presents an exciting area for future research, aiming to leverage the unique properties of nanomaterials to achieve synergistic effects. This could involve using nanomaterials as carriers for improved dye delivery, incorporating them into dye formulations to enhance fixation or color yield, or utilizing their catalytic or adsorptive properties for wastewater treatment related to dye application. While specific research on this compound integration with nanomaterials for synergistic effects is an emerging area, broader studies on the integration of nanomaterials with other systems, such as extracellular vesicles or polymers, highlight the potential for enhanced stability, targeted delivery, and improved performance frontiersin.orgbio-integration.orgrsc.org. Nanomaterials, including metal and metal oxide nanoparticles, carbon-based materials, and biopolymer composites, have shown effectiveness in adsorbing, degrading, and inhibiting various contaminants, including dyes tandfonline.comresearchgate.net. Future research could explore how this compound interacts with different types of nanomaterials, such as bentonite (B74815) nanocomposites which have been investigated for the removal of this compound from wastewater, to develop more efficient dyeing processes or advanced wastewater treatment methods researchgate.netmdpi.com. The potential synergistic effects could include improved dye uptake on fabrics, enhanced color fastness, reduced environmental impact through better dye fixation, or more effective removal of unfixed dye from effluent.
Mechanistic Elucidation of Complex Multi-component System Interactions
Understanding the intricate interactions of this compound within complex multi-component systems, such as dye baths containing various auxiliaries, textile fibers with diverse surface chemistries, and wastewater streams with mixed contaminants, is crucial for optimizing its application and mitigating environmental impact. Future research should focus on detailed mechanistic studies to elucidate the binding mechanisms between the dye and different fibers at a molecular level, the interactions between the dye and various textile auxiliaries, and the degradation pathways of the dye in the environment or during wastewater treatment processes. Studies on the mechanistic elucidation of interactions in other biological and chemical systems, such as protein-protein interactions or the photodegradation of pollutants by nanoparticles, provide a framework for approaching such complex analyses fu-berlin.demdpi.comresearchgate.net. Techniques like advanced spectroscopy, microscopy, and computational modeling can be employed to gain deeper insights into these interactions. Understanding how factors like pH, temperature, salt concentration, and the presence of other chemicals influence the behavior of this compound in dyeing and wastewater treatment systems will be vital for developing more efficient and sustainable processes.
Sustainable Engineering of Reactive Dye Applications and Waste Minimization Strategies
A significant focus of future research for this compound lies in developing and implementing sustainable engineering practices throughout its lifecycle, from synthesis to application and waste management. This includes exploring greener synthesis routes that minimize the use of hazardous chemicals and reduce energy consumption, optimizing dyeing processes to achieve higher dye fixation rates and reduce water and energy usage, and developing innovative methods for treating dye-containing wastewater to minimize environmental pollution. Reactive dyes are recognized for their potential in eco-friendly textile coloration due to their ability to form covalent bonds with fibers, leading to reduced dye runoff and lower water usage in washing processes meghmaniglobal.com. However, the hydrolysis of a significant portion of reactive dyes during the dyeing process contributes to colored effluent acs.orgresearchgate.net. Future research should aim to minimize this hydrolysis and improve dye fixation rates further. The development of efficient wash-off processes using dye transfer inhibiting polymers is one promising strategy to reduce water and energy consumption and minimize the environmental impact of unfixed dyes acs.orgresearchgate.net. Exploring low-impact dyeing techniques, such as cold dyeing or digital printing, in conjunction with optimized this compound formulations, could also contribute to more sustainable applications chemrxiv.org. Furthermore, research into effective methods for decolorization and degradation of this compound in wastewater using techniques like adsorption, biological degradation, photocatalysis, and advanced oxidation processes is essential for minimizing its environmental footprint chemrxiv.orgfrontiersin.org.
Q & A
Q. How can researchers ensure ethical compliance when studying this compound’s genotoxic potential?
- Methodological Answer : Adopt OECD 487 (in vitro micronucleus assay) with positive/negative controls. Secure IRB approval for human cell lines. Publish raw data (e.g., flow cytometry files) in supplementary materials, ensuring transparency. Cross-validate findings with independent labs using blinded samples .
Q. What documentation standards are critical for replicating this compound studies across laboratories?
- Methodological Answer : Provide detailed SOPs (Standard Operating Procedures) for synthesis, including batch numbers of reagents and equipment models. Share raw spectroscopic data (e.g., .jdx files) and code for computational models. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
